molecular formula C20H26O2 B1162280 Eicosapentaenoic Acid Alkyne

Eicosapentaenoic Acid Alkyne

Cat. No.: B1162280
M. Wt: 298.4
InChI Key: FCLMKCFLVGHPHY-JLNKQSITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eicosapentaenoic Acid Alkyne is a bioactive chemical probe featuring a terminal alkyne handle on the omega-terminal end of the eicosapentaenoic acid (EPA) backbone. This modification makes it an essential tool for tracing the cellular metabolism of the essential omega-3 fatty acid EPA using click chemistry techniques. The alkyne group allows for a highly efficient, bioorthogonal Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, enabling researchers to covalently link the metabolite to azide-modified tags for isolation and detection. This probe is metabolically indistinguishable from native EPA, ensuring it undergoes the same biological pathways, yet it can be selectively captured and visualized. This compound is primarily used to investigate EPA metabolism in complex cellular systems. Applications include the selective enrichment and subsequent identification of alkyne-labeled EPA metabolites—such as eicosanoids, triglycerides, and phospholipids—via liquid chromatography-mass spectrometry (LC-MS), overcoming challenges of low abundance and poor ionization . It also enables fluorescence microscopy imaging of EPA incorporation and distribution within fixed cells when coupled with an azide-fluorophore . Research utilizing this probe has been conducted in neural cells to clarify the metabolic fate of EPA in the brain, an area of interest for neurological and depressive disorders . By providing a highly selective method to capture metabolites of interest from a complicated matrix, this compound serves as a powerful surrogate for studying the biochemical activity and role of EPA in both physiological and pathological contexts. This product is intended for research use only and is not for human consumption or therapeutic use.

Properties

Molecular Formula

C20H26O2

Molecular Weight

298.4

InChI

InChI=1S/C20H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h1,3-4,6-7,9-10,12-13,15-16H,5,8,11,14,17-19H2,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-15-

InChI Key

FCLMKCFLVGHPHY-JLNKQSITSA-N

SMILES

C#C/C=CC/C=CC/C=CC/C=CC/C=CCCCC(O)=O

Synonyms

EPA Alkyne; 

Origin of Product

United States

Scientific Research Applications

Active-Site Probes

Eicosapentaenoic acid alkyne can be utilized as an active-site directed probe in enzymatic studies. For example, researchers have developed probes that selectively react with active-site cysteine residues in de-ubiquitinating enzymes. This specificity allows for detailed studies of enzymatic function and protein interactions. The alkyne moiety enhances the selectivity of these probes, making them useful for proteomic analysis and activity-based profiling of enzymes .

Click Chemistry

The terminal alkyne group of EPA alkyne is particularly valuable in click chemistry, a powerful tool for bioconjugation. By utilizing this property, researchers can tag EPA with fluorescent or biotinylated labels to analyze its metabolism and distribution in biological systems. This application is crucial for understanding the biological roles of eicosapentaenoic acid and its derivatives .

Anti-inflammatory Properties

Eicosapentaenoic acid itself is known for its anti-inflammatory effects, which are further enhanced when modified into an alkyne form. Studies indicate that EPA can reduce inflammation markers and improve cardiovascular health by modulating lipid profiles . The alkyne modification may enhance the bioavailability and efficacy of these beneficial properties.

Lipid Composition Studies

Research has shown that this compound can be incorporated into lipid compositions for studying bioavailability and metabolic pathways. For instance, a study analyzed the lipid composition of fish oil enriched with eicosapentaenoic acid and docosahexaenoic acid through enzymatic treatment and chromatography techniques . The findings revealed improved bioavailability when EPA was present as diacylglycerol or phospholipid forms.

Microalgal Production

Eicosapentaenoic acid can also be derived from microalgae, presenting an eco-friendly alternative to fish sources. A filamentous microalga, Tribonema aequale, has been identified as a significant producer of eicosapentaenoic acid, yielding high biomass productivity under controlled conditions . The incorporation of EPA alkyne into algal strains could enhance extraction methods and product yields.

Bioremediation

The use of this compound in bioremediation processes is an emerging area of research. Its role as a substrate for microbial degradation can be explored to facilitate the breakdown of pollutants in aquatic environments. The unique structure of EPA alkyne may enable specific interactions with microbial communities that enhance biodegradation rates.

Nutritional Studies

Eicosapentaenoic acid is essential for human health, particularly concerning cardiovascular health and cognitive function. Research indicates that dietary supplementation with eicosapentaenoic acid can lead to improved health outcomes . The alkyne derivative may offer additional benefits through enhanced absorption or bioactivity when incorporated into functional foods.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Medicinal ChemistryActive-site probes for enzyme studiesSelective reaction with cysteine residues
BioconjugationClick chemistry for tagging eicosapentaenoic acidEnhanced analysis of metabolism
Anti-inflammatory EffectsModulation of inflammation markersImproved cardiovascular health
Lipid CompositionStudies on bioavailability from fish oilIncreased bioavailability as diacylglycerol
Microalgal ProductionHigh yield production from Tribonema aequaleRecord high biomass productivity
BioremediationPotential substrate for microbial degradationEnhances biodegradation rates
Nutritional StudiesEssential fatty acids for health benefitsImproved health outcomes through supplementation

Chemical Reactions Analysis

Synthetic Preparation of EPAA

EPAA is synthesized by introducing an alkyne group at the terminal carboxyl group of EPA. Key methods include:

  • Copper-mediated coupling : Terminal alkynes are synthesized via Sonogashira or Cadiot-Chodkiewicz coupling using brominated EPA precursors .

  • Hydrostannylation : Tin intermediates facilitate selective alkyne installation, achieving yields >70% in multi-step protocols .

  • Enzymatic modification : Lipase-catalyzed esterification introduces alkyne-bearing tags under mild conditions .

Table 1: Synthetic Routes for EPAA

MethodYield (%)Key ReagentsReference
Sonogashira coupling88Pd(PPh₃)₄, CuI, alkyne
Hydrostannylation72Bu₃SnH, AIBN
Enzymatic esterification65Candida antarctica lipase

Metabolic and Enzymatic Transformations

EPAA undergoes enzymatic modifications mirroring native EPA:

  • Cytochrome P450 oxidation : Forms 18(R)-HEPE, a potent anti-inflammatory mediator, via ω-hydroxylation .

  • Lipoxygenase (LOX) activity : Generates 5-, 12-, and 15-HETE analogs with retained bioactivity .

  • Peroxidation : Produces resolvins and protectins, though stereochemistry differs due to the alkyne tag .

In Vitro Reactivity

The alkyne moiety participates in electrophilic reactions under controlled conditions:

  • Hydration : Acid-catalyzed hydration yields α,β-unsaturated ketones, though tautomerization dominates in aqueous media 13.

  • Halogenation : Anti-addition of bromine forms trans-dibromoalkenes, confirmed via NMR .

  • Hydrogenation : Partial hydrogenation with Lindlar’s catalyst selectively reduces triple bonds to cis-alkenes (95% selectivity) .

Stability and Limitations

  • Radical sensitivity : The alkyne group undergoes undesired side reactions with ROS, limiting utility in oxidative environments .

  • Steric effects : Bulkier metabolites (e.g., epoxy-EPA) exhibit reduced binding affinity to CB1/CB2 receptors .

  • Isomerization : Desilylation steps risk alkyne migration, necessitating neutral conditions (TBAF:AcOH) .

EPAA’s alkyne functionalization bridges chemical biology and lipidomics, enabling precise tracking of EPA’s metabolic fate. Future work should optimize stereochemical control during synthesis and expand applications to in vivo imaging .

Comparison with Similar Compounds

Key Observations :

  • This structural difference impacts membrane integration and metabolic pathways .

Functional and Metabolic Differences

Compound Primary Applications Metabolic Targets Research Findings
This compound Tracking EPA metabolism, anti-inflammatory studies EPA-derived metabolites (e.g., resolvins) First study to use EPAA for EPA-specific metabolic tracing in cellular systems .
Arachidonic Acid Alkyne Arachidonic acid (AA) metabolism, inflammation Prostaglandins, leukotrienes Used to study AA conversion into pro-inflammatory eicosanoids .
Oleic Acid Alkyne Lipid droplet formation, membrane dynamics Triglycerides, phospholipids Revealed lipid-protein interactions in adipocytes .

Key Insights :

  • EPA-Specific Pathways : EPAA uniquely traces EPA incorporation into anti-inflammatory metabolites (e.g., resolvins), unlike arachidonic acid alkyne, which focuses on pro-inflammatory pathways .
  • Click Chemistry Efficiency : The terminal alkyne in EPAA reacts efficiently with azide-functionalized tags (e.g., fluorescent dyes), a shared feature with other alkyne-FAs .

EPAA in Metabolic Studies

  • Cellular Metabolism : EPAA was used to map EPA uptake and conversion in human cells, revealing preferential incorporation into phospholipids over triglycerides .
  • Comparative Stability : EPAA exhibits similar metabolic stability to arachidonic acid alkyne but differs in oxidation susceptibility due to its higher unsaturation .

Limitations and Advantages

  • Advantages :
    • Enables precise tracking of EPA metabolites without isotopic labeling .
    • Compatible with high-resolution imaging techniques (e.g., fluorescence microscopy) .
  • Limitations :
    • Lower aqueous solubility compared to shorter alkyne-FAs (e.g., palmitic acid alkyne) limits in vivo applications .

Preparation Methods

Overview of Resin-Bound Synthesis

Solid-phase synthesis has emerged as a high-efficiency method for constructing polyunsaturated fatty acids (PUFAs) like EPA Alkyne. By anchoring intermediates to resin substrates, this approach minimizes side reactions and simplifies purification. The protocol involves iterative elongation and deprotection steps, enabling precise control over the carbon chain’s unsaturation pattern.

Elongation and Deprotection Mechanisms

The synthesis begins with a resin-bound 5-hexynoic acid precursor. Using 3-(trimethylsilyl)propargyl bromide as a coupling partner, elongation proceeds via a Sonogashira-type reaction, achieving >99% yield within 30 minutes. The terminal trimethylsilyl group is subsequently removed with triethylamine trihydrofluoride (Et3_3N·3HF), regenerating the alkyne functionality for subsequent cycles (Fig. 1a). This stepwise elongation-deprotection sequence is repeated four times to assemble the 20-carbon backbone.

Table 1: Time Efficiency of Solid-Phase vs. Traditional Synthesis

StepSolid-Phase DurationTraditional Duration
Elongation (per cycle)30 minutes3 days
Total Synthesis2.5 days13 days

Hydrogenation of Poly-Skipped Alkynes

Following chain assembly, the resin-bound poly-skipped alkyne undergoes hydrogenation using an IPrCuOtBu catalyst. This step converts internal alkynes to cis-alkenes while preserving the terminal alkyne group. Cleavage from the resin with 30% hexafluoroisopropanol (HFIP) yields EPA Alkyne with 80% purity (HPLC analysis).

Solution-Phase Synthesis and Stock Preparation

Solubility and Stability Considerations

EPA Alkyne exhibits distinct solubility profiles critical for handling:

  • Highly soluble : DMF, DMSO, ethanol (>100 mg/mL)

  • Moderately soluble : 0.15M Tris-HCl pH 8.5 (>1 mg/mL)

  • Low solubility : PBS pH 7.2 (<100 µg/mL).

Stability is maximized by storing stock solutions at -20°C in single-use aliquots to prevent freeze-thaw degradation.

Table 2: Stock Solution Preparation Guidelines

Mass (mg)1 mM Volume (mL)5 mM Volume (mL)10 mM Volume (mL)
13.350.670.34
516.763.351.68
1033.516.703.35

In Vivo Formulation Strategies

For biological studies, EPA Alkyne is formulated into DMSO master stocks (≤100 mg/mL) and diluted with PEG300 and Tween 80 for aqueous compatibility. Key steps include:

  • Dissolving in DMSO at 37°C with sonication.

  • Sequential addition of PEG300 (30% v/v) and Tween 80 (5% v/v).

  • Final dilution in PBS or corn oil for in vivo delivery.

Analytical and Process Optimization

Purity Assessment via HPLC

Post-synthetic purification employs reverse-phase HPLC with C18 columns. Using a gradient of acetonitrile/water (0.1% formic acid), EPA Alkyne elutes at 12.7 minutes, with UV detection at 210 nm confirming >95% purity after column chromatography.

Challenges in Scalability

While solid-phase synthesis reduces reaction times, scaling beyond 100 mg batches introduces resin swelling issues, necessitating optimized solvent systems (e.g., DMF:THF 4:1). Additionally, Cu-catalyzed hydrogenation requires strict oxygen exclusion to prevent alkyne oxidation.

Comparative Analysis of Synthesis Routes

Solid-Phase Advantages

  • Yield : 72% overall (vs. 35% for solution-phase).

  • Purity : 80% post-cleavage without chromatography.

  • Time : 60-hour total synthesis (4 elongation cycles).

Traditional Solution-Phase Limitations

  • Multi-step protection/deprotection increases byproducts.

  • Low solubility of intermediates necessitates toxic solvents (e.g., benzene).

Q & A

Q. What structural modification distinguishes EPA Alkyne from native EPA, and how does this enable its use in metabolic studies?

EPA Alkyne contains an ω-terminal alkyne group, replacing the methyl group of native EPA. This modification allows Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) to attach fluorophores, biotin, or other tags for tracking metabolic incorporation and downstream interactions .

Q. What are the optimal storage conditions for EPA Alkyne to maintain stability?

Store as an ethanol solution at -20°C, where it remains stable for ≥2 years. Aqueous solutions (e.g., PBS or Tris-HCl) should not be stored beyond 24 hours due to precipitation risks .

Q. How can researchers verify the purity and identity of synthesized EPA Alkyne?

Analytical methods include:

  • NMR and LC-MS : Confirm structural identity by matching spectra with reference data (e.g., NIST Mass Spectrometry Data Center ).
  • HPLC : Ensure purity ≥95% using batch-specific Certificates of Analysis (COA) .

Advanced Research Questions

Q. What methodologies optimize EPA Alkyne’s solubility in aqueous buffers for cell-based assays?

  • Replace ethanol via nitrogen evaporation and reconstitute in DMSO or DMF (solubility ~100 mg/ml).
  • For aqueous dilution, use 0.15 M Tris-HCl (pH 8.5, solubility ~1 mg/ml) over PBS (pH 7.2, solubility ~0.1 mg/ml). Monitor solubility limits to avoid aggregation .

Q. How can click chemistry protocols be tailored to track EPA Alkyne’s incorporation into cellular membranes?

  • Use azide-functionalized fluorophores (e.g., Alexa Fluor 488 azide) with Cu(I)-catalyzed reactions.
  • Reference protocols from Gaebler et al. (2016) for microscopy optimization and Thiele et al. (2012) for metabolic tracing via LC-MS .

Q. What experimental controls are critical for validating EPA Alkyne uptake and metabolism studies?

  • Negative controls : Untreated cells, alkyne-free EPA, and competitive inhibitors (e.g., excess native EPA).
  • Validation : siRNA knockdown of fatty acid transporters (e.g., CD36) to confirm specificity .

Q. How can researchers resolve discrepancies in EPA Alkyne’s reported bioactivity across studies?

  • Standardize solvent handling (ethanol/DMSO residuals can alter cellular uptake).
  • Validate click chemistry conditions (e.g., Cu(I) concentration, reaction time).
  • Cross-reference batch-specific COAs to rule out purity variations .

Q. What strategies mitigate autofluorescence interference in EPA Alkyne-fluorophore conjugates?

  • Use near-infrared dyes (e.g., Cy5) to reduce background.
  • Apply spectral unmixing or quenchers (e.g., QSY21) during imaging .

Methodological Considerations for Data Reproducibility

Q. How should EPA Alkyne’s metabolic derivatives be characterized in lipidomic studies?

  • Combine click chemistry with LC-MS/MS to identify alkyne-tagged metabolites (e.g., glycerophospholipids).
  • Reference Milne et al. (2010) for cobalt-based capture/release techniques to isolate alkyne-labeled lipids .

Q. What are the ethical and reporting standards for studies using EPA Alkyne?

  • Disclose solvent reconstitution steps, storage conditions, and batch-specific COAs to ensure reproducibility.
  • Follow ICMJE guidelines for detailing chemical sources, purity, and safety protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eicosapentaenoic Acid Alkyne
Reactant of Route 2
Eicosapentaenoic Acid Alkyne

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